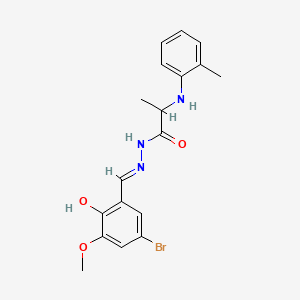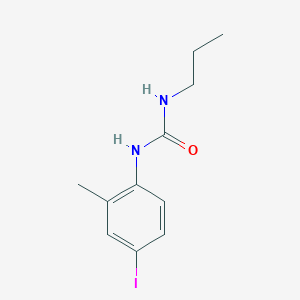
N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-(2-toluidino)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N double bond, formed by the condensation of an aldehyde or ketone with a primary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE typically involves the condensation reaction between 5-bromo-2-hydroxy-3-methoxybenzaldehyde and 2-[(2-methylphenyl)amino]propanehydrazide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product would be purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N double bond to a single bond, forming amines.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: The major products are typically oxides or hydroxylated derivatives.
Reduction: The major products are amines.
Substitution: The major products depend on the nucleophile used but generally involve the replacement of the bromine atom.
Scientific Research Applications
N’-[(E)-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The presence of the C=N double bond and the bromine atom allows the compound to participate in various chemical reactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE: Similar structure but with a different substituent on the hydrazide moiety.
4-{[1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-2-PHENYL-1,2-DIHYDROPYRAZOL-3-ONE: Another Schiff base with a different core structure.
Uniqueness
N’-[(E)-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20BrN3O3 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(2-methylanilino)propanamide |
InChI |
InChI=1S/C18H20BrN3O3/c1-11-6-4-5-7-15(11)21-12(2)18(24)22-20-10-13-8-14(19)9-16(25-3)17(13)23/h4-10,12,21,23H,1-3H3,(H,22,24)/b20-10+ |
InChI Key |
CQYBSKJURHHJQV-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(C)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)OC)O |
Canonical SMILES |
CC1=CC=CC=C1NC(C)C(=O)NN=CC2=C(C(=CC(=C2)Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11107454.png)
![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B11107459.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]acetohydrazide](/img/structure/B11107461.png)
![2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B11107470.png)
methyl}-1,3,5-triphenylpentane-1,5-dione](/img/structure/B11107476.png)
![2-[2,4-Dimethoxy(phenylsulfonyl)anilino]-N-(3-methoxyphenyl)acetamide](/img/structure/B11107479.png)
![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11107482.png)
![N-({N'-[(1E)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11107486.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B11107487.png)
![N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B11107489.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-{[(2-nitrophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11107494.png)

![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-N-(5-chloro-2-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11107515.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11107522.png)
